molecular formula C13H10ClNO B12864423 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone

1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone

Katalognummer: B12864423
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: GPRLFOAVBAXURQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a pyridinyl ring, which is further connected to an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone typically involves the reaction of 2-chlorobenzaldehyde with 3-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as distillation and chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or signaling pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C13H10ClNO

Molekulargewicht

231.68 g/mol

IUPAC-Name

1-[6-(2-chlorophenyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C13H10ClNO/c1-9(16)10-6-7-13(15-8-10)11-4-2-3-5-12(11)14/h2-8H,1H3

InChI-Schlüssel

GPRLFOAVBAXURQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.